molecular formula C24H27FN4O2 B12212165 (4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12212165
M. Wt: 422.5 g/mol
InChI Key: UAJHTOPWYWBZKF-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the fluorophenyl and morpholinylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, ensuring cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Properties

Molecular Formula

C24H27FN4O2

Molecular Weight

422.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H27FN4O2/c1-18(26-12-5-13-28-14-16-31-17-15-28)22-23(19-6-3-2-4-7-19)27-29(24(22)30)21-10-8-20(25)9-11-21/h2-4,6-11,27H,5,12-17H2,1H3

InChI Key

UAJHTOPWYWBZKF-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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